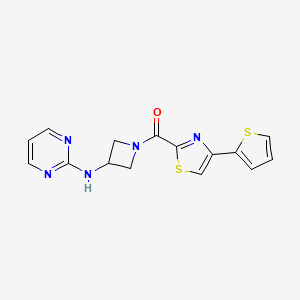

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone

Description

The compound "(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone" features a unique hybrid structure combining a thiazole core substituted with a thiophen-2-yl group and an azetidine ring modified with a pyrimidin-2-ylamino moiety. This architecture integrates heterocyclic components known for diverse pharmacological applications, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS2/c21-14(13-19-11(9-23-13)12-3-1-6-22-12)20-7-10(8-20)18-15-16-4-2-5-17-15/h1-6,9-10H,7-8H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTBSLDWTKWQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyrimidin-2-ylamino group. The final step involves the coupling of the azetidine derivative with the thiophen-2-ylthiazole moiety under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic components are often found in biologically active compounds, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s heterocyclic structure allows it to engage in various types of interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole Core

The thiophen-2-yl substitution at the 4-position of the thiazole ring is observed in multiple analogs. Key comparisons include:

Table 1: Physical Properties of Thiazolyl Methanones

- Thiophen-2-yl vs. Aryl Groups : The thiophen-2-yl group (as in the target compound) contributes to π-π stacking interactions and moderate lipophilicity, whereas electron-withdrawing groups (e.g., Cl in 4r ) increase stability but reduce solubility. Methoxy substituents (e.g., 4i ) enhance solubility via polar interactions.

Azetidine and Pyrimidine Modifications

The azetidine ring in the target compound is functionalized with a pyrimidin-2-ylamino group, distinguishing it from analogs with simpler substitutions:

- Azetidine vs. Piperidine/Piperazine: Compounds like (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone () exhibit lower molecular weight (252.34 g/mol) and predicted pKa ~10.81, suggesting basicity suitable for protonation in physiological environments .

- Pyrimidine vs. Other Heterocycles : Pyrimidine substituents (e.g., in ’s Compound 1, "4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole") are associated with improved kinase inhibition due to nitrogen-rich aromaticity .

Biological Activity

The compound (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a synthetic organic molecule notable for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SARs) based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Moiety : Starting from suitable pyrimidine precursors, functionalization reactions such as halogenation or nitration are performed.

- Azetidine Ring Formation : Cyclization reactions involving appropriate amine and halide precursors lead to the formation of the azetidine ring.

- Coupling Reactions : The intermediates can be coupled using cross-coupling reactions like Suzuki or Stille coupling.

- Thiophene Incorporation : The thiophene ring is introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, which share structural similarities with our compound. In particular, a study evaluated a series of new thiazole compounds for their cytotoxicity against various cancer cell lines using the NCI-60 panel. Compounds exhibiting effective growth inhibition were further investigated for their mechanisms of action against key signaling pathways such as PI3K and mTOR .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| 3b | OVCAR-3 | 96.18 |

| 3e | MDA-MB-231 | 99.95 |

| 3c | RPMI-8226 | 83.11 |

These results indicate that modifications in the aryl moiety significantly influence cytotoxic activity, suggesting that similar modifications in our compound could enhance its biological efficacy.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its potential therapeutic effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research on related thiazole derivatives has shown that substituents on the phenyl rings can significantly affect potency and selectivity against cancer cell lines .

Table 2: Structure–Activity Relationship Observations

| Substituent Type | Activity Level |

|---|---|

| Nitro group at position 3 | High activity observed |

| Unsubstituted phenyl | Low activity observed |

This indicates that strategic modifications to the substituents in our compound could enhance its therapeutic profile.

Case Studies

- Thiazole Derivatives in Cancer Therapy : A study synthesized and evaluated multiple thiazole derivatives for their anticancer properties, demonstrating that certain structural features correlate with increased cytotoxicity against various cancer types .

- Mechanistic Studies : Compounds structurally related to our target have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression, suggesting that similar mechanisms may be exploitable with our compound .

Q & A

Basic: What are the standard synthetic routes and critical optimization parameters for synthesizing this compound?

Answer:

The compound is synthesized via multi-step organic reactions, typically involving:

- Coupling reactions (e.g., amide bond formation between azetidine and pyrimidine moieties).

- Heterocyclic ring construction (thiazole and thiophene assembly via cyclization).

Key optimization parameters include: - Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF or THF enhance reactivity ).

- Catalysts (e.g., palladium catalysts for cross-coupling reactions).

Post-synthesis purification employs HPLC or TLC to isolate the target compound with ≥95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from variations in:

- Compound purity : Validate using HPLC and elemental analysis .

- Assay conditions : Replicate studies under standardized pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Target specificity : Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with surface plasmon resonance (SPR) for kinetic binding measurements .

Contradictions in IC₅₀ values may require dose-response curve refinements across multiple cell lines .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of azetidine, pyrimidine, and thiophene-thiazole groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular mass (e.g., [M+H]⁺ peaks within 1 ppm error).

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Answer:

- In vitro assays : Measure enzyme inhibition (e.g., kinase assays using fluorescent substrates) and cellular uptake via LC-MS/MS .

- Computational modeling : Perform molecular dynamics simulations (e.g., GROMACS) to study protein-ligand interactions over time .

- Mutagenesis studies : Modify putative binding residues on target proteins (e.g., kinases) to assess binding affinity changes .

Combine SAR studies with X-ray crystallography of ligand-protein complexes for atomic-level insights .

Basic: What physicochemical properties are critical for experimental design?

Answer:

- Solubility : Test in aqueous buffers (e.g., PBS) and organic solvents (DMF/THF) for formulation .

- Stability : Assess degradation under UV light, pH extremes, and elevated temperatures via stability-indicating HPLC .

- LogP : Determine partition coefficient (e.g., octanol-water) to predict membrane permeability .

Advanced: What strategies optimize binding affinity and selectivity for therapeutic targets?

Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance hydrophobic interactions .

- Fragment-based drug design : Screen truncated analogs (e.g., azetidine-only fragments) to identify critical binding motifs.

- Free-energy perturbation (FEP) calculations : Quantify ΔΔG changes for ligand modifications using Schrödinger Suite .

Basic: How to ensure compound purity and identity during synthesis?

Answer:

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) .

- Melting point analysis : Compare experimental values to literature (deviation ≤2°C indicates purity).

- Elemental analysis : Confirm C, H, N, S content within 0.3% of theoretical values .

Advanced: How can computational methods predict reaction pathways and intermediates?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., cyclization) using Gaussian 16 .

- Bond-electron matrix analysis : Map electron density shifts in heterocyclic ring formation .

- Kinetic modeling : Use MATLAB or Python to simulate reaction networks and optimize yields .

Basic: What are the best practices for storing and handling this compound?

Answer:

- Storage : Under inert atmosphere (argon) at -20°C to prevent oxidation.

- Lyophilization : For long-term stability, lyophilize and store in amber vials .

- Handling : Use gloveboxes for moisture-sensitive reactions involving azetidine .

Advanced: How to address low bioavailability in preclinical studies?

Answer:

- Prodrug design : Introduce ester groups on the carbonyl moiety for hydrolytic activation in vivo.

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and circulation time.

- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to assess Cmax and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.